molecular formula C12H16N6S B2836114 5-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine CAS No. 2380096-29-5

5-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2836114
CAS No.: 2380096-29-5
M. Wt: 276.36
InChI Key: BSGSEMGYAKKLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which in turn is substituted with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

5-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with receptors in the nervous system to exert neuroprotective effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6S/c1-9-7-13-8-14-11(9)17-3-5-18(6-4-17)12-15-10(2)16-19-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGSEMGYAKKLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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